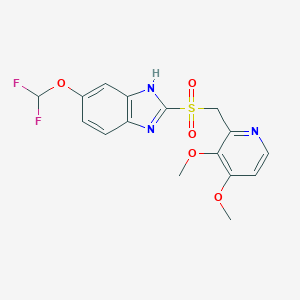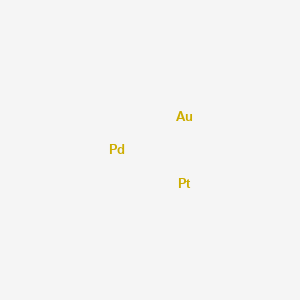
Platinum-palladium-gold alloy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum-palladium-gold alloy is a combination of platinum, palladium, and gold. This alloy has been of particular interest for biomedicine and catalysis applications . It is known for its extreme wear resistance, being 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond .
Molecular Structure Analysis
Hollow palladium-gold (PdAu) and platinum-gold (PtAu) alloy nanoparticles (NPs) were synthesized through galvanic replacement reactions . Two types of particles, with a rough and a smooth surface, were identified in the suspensions of PtAu and PdAu NPs by scanning electron microscopy (SEM), transmission electron microscopy (TEM), and scanning transmission electron microscopy (STEM) .
Chemical Reactions Analysis
The intrinsic catalytic activity of palladium (Pd) is significantly enhanced in gold (Au)-Pd alloy nanoparticles (NPs) under visible light irradiation at ambient temperatures . The alloy NPs strongly absorb light and efficiently enhance the conversion of several reactions, including Suzuki-Miyaura cross coupling, oxidative addition of benzylamine, selective oxidation of aromatic alcohols to corresponding aldehydes and ketones, and phenol oxidation .
Physical And Chemical Properties Analysis
Platinum-palladium-gold alloy is known for its extreme wear resistance. It is 100 times more durable than high-strength steel, and is the first metal alloy to join the same class as diamond . It also produces its own lubricant .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Platinum-palladium-gold alloys have shown promising applications in catalysis. For instance, gold-promoted structurally ordered palladium cobalt nanoparticles have demonstrated comparable activity to conventional platinum catalysts in both acid and alkaline media for the oxygen reduction reaction. The addition of gold atoms leads to a rare intermetallic ordered structure with enhanced stability, making this catalyst superior to platinum in terms of durability after extensive potential cycles in alkaline media (Kurian A. Kuttiyiel et al., 2014).
Electrocatalysis in Fuel Cells
In the field of fuel cells, platinum monolayers on palladium-gold alloy nanoparticles have been developed as highly stable and active electrocatalysts for the oxygen reduction reaction. This new class of electrocatalysts, with ultra-low platinum content, has shown minimal degradation in activity over extensive cycling, making it a promising candidate for automotive fuel cell applications (K. Sasaki et al., 2012).
Alloying Effects on Catalysis
The alloying of gold with palladium significantly impacts the catalytic activity and selectivity. For example, the palladium-gold catalysts' activity for hydrogenation and isomerization reactions varies with the alloy composition. The incorporation of gold into palladium-based ternary nanoparticles, such as Pd6CoCu, has been shown to markedly improve the durability of the catalysts for the oxygen reduction reaction, owing to the uniform incorporation of gold throughout the nanoparticles (Deli Wang et al., 2016).
Surface Composition Analysis
The surface composition of smooth noble metal alloys, including palladium-gold, can be determined by cyclic voltammetry. This method provides insights into the electrosorption properties of hydrogen and oxygen on the alloy surfaces, which is crucial for understanding the catalytic behavior of these materials (D. Rand & R. Woods, 1972).
Zukünftige Richtungen
The platinum-palladium-gold alloy shows promise in the electronics sector and beyond, potentially paving the way for other spinoffs based on the science behind the discovery . The platinum-gold combination proved to be the most wear-resistant among modeled materials, although the Sandia team plans to test other non-precious metal alloys .
Eigenschaften
IUPAC Name |
gold;palladium;platinum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.Pd.Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVNMMVFFETLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Pt].[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuPdPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold;palladium;platinum | |
CAS RN |
75602-53-8 |
Source


|
| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

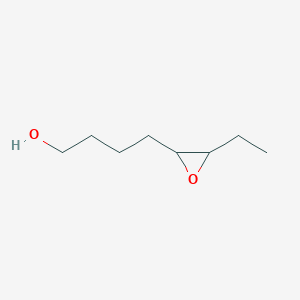
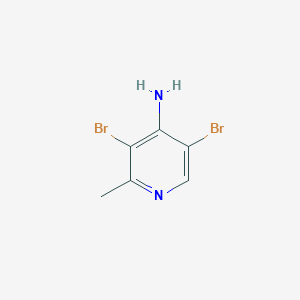
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
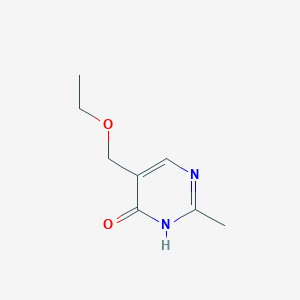
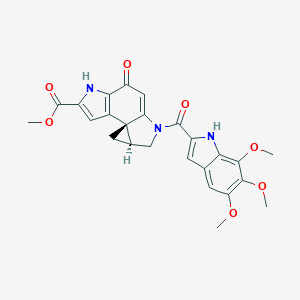
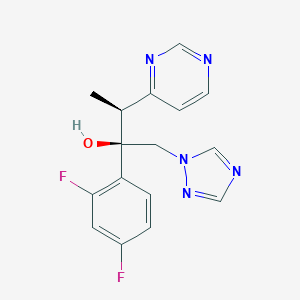
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
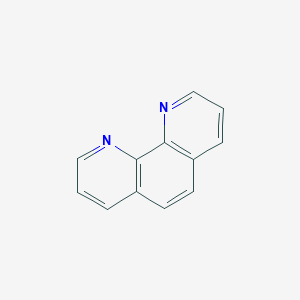
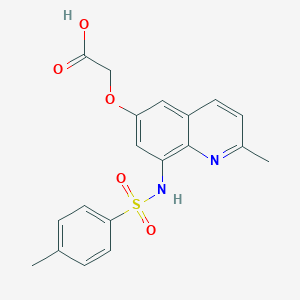
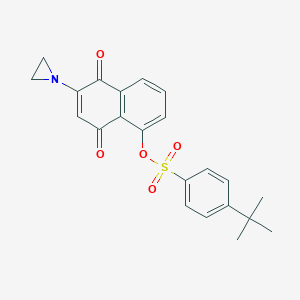
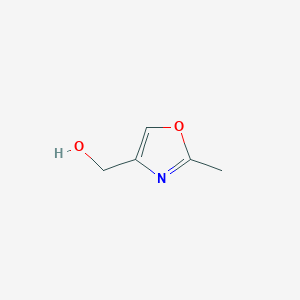
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
